molecular formula C8H11NO2 B8764312 3-(4-Methyl-1H-pyrrol-3-yl)propanoic acid CAS No. 2386-23-4

3-(4-Methyl-1H-pyrrol-3-yl)propanoic acid

Cat. No. B8764312
CAS RN: 2386-23-4
M. Wt: 153.18 g/mol
InChI Key: FYMPIGRRSUORAR-UHFFFAOYSA-N
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Patent
US06878733B1

Procedure details

3-(2-Carboxyethyl)-4-methylpyrrole (123 g) was mixed with 1500 mL of ethyl ether and 250 mL of methanol in a magnetically stirred receiver flask. A separate 3 L, 3 neck round bottom flask was equipped with magnetic stirring, a distillation head and condenser leading to the inlet of the receiver flask, and heated in a water bath. Into the 3 L flask was placed 240 g of Diazald dissolved in 1800 mL of ethyl ether and a solution of 73 g of potassium hydroxide dissolved in 360 mL of 95% ethanol and 112 mL of water. The 3L flask was stirred and heated to 65-75° C. in a water bath and the diazomethane-ether mixture was distilled into the stirred receiver flask over about 2.5 hours. Ethyl ether (200 mL) was added to the 3 L flask and the distillation continued until complete. The receiver flask was stirred for another 30 minutes and then 10 mL of acetic acid was added. The mixture was extracted twice with 500 mL of water, then twice with 200 mL of saturated sodium bicarbonate. The ether layer was dried over anhydrous sodium sulfate and distilled to leave a dark fluid residue. The residue was distilled twice through a 4 inch Vigreux column and once through a 10 inch vacuum-jacketed Vigreux column to give 108 g (80.6% yield) of 3-(2-ethoxycarbonylethyl)-4-methylpyrrole. BP 108-113° C. at 0.5 mm.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Three
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1800 mL
Type
solvent
Reaction Step Five
Name
Quantity
112 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH2:5][C:6]1[C:10]([CH3:11])=[CH:9][NH:8][CH:7]=1)([OH:3])=[O:2].CO.[CH3:14][C:15]1C=CC(S(N(N=O)C)(=O)=O)=CC=1.[OH-].[K+]>C(OCC)C.C(O)C.O>[CH2:14]([O:2][C:1]([CH2:4][CH2:5][C:6]1[C:10]([CH3:11])=[CH:9][NH:8][CH:7]=1)=[O:3])[CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
C(=O)(O)CCC1=CNC=C1C
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
240 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Step Three
Name
Quantity
73 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1800 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
112 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 (± 5) °C
Stirring
Type
CUSTOM
Details
The receiver flask was stirred for another 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A separate 3 L, 3 neck round bottom flask was equipped with magnetic stirring
TEMPERATURE
Type
TEMPERATURE
Details
heated in a water bath
DISTILLATION
Type
DISTILLATION
Details
the diazomethane-ether mixture was distilled into the stirred receiver flask over about 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
Ethyl ether (200 mL) was added to the 3 L flask
DISTILLATION
Type
DISTILLATION
Details
the distillation
ADDITION
Type
ADDITION
Details
10 mL of acetic acid was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with 500 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to leave a dark fluid residue
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled twice through a 4 inch Vigreux column and once through a 10 inch vacuum-jacketed Vigreux column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)CCC1=CNC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: PERCENTYIELD 80.6%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.